1-[(5-Bromo-2-methoxyphenyl)methyl]triazole
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Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]triazole is a heterocyclic compound that features a triazole ring substituted with a 5-bromo-2-methoxyphenylmethyl group
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 1-[(5-bromo-2-methoxyphenyl)methyl]triazole, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This implies that this compound could interact with its targets, leading to changes in the biological system.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by triazole compounds , it can be inferred that this compound might influence several biochemical pathways and their downstream effects.
Result of Action
Given the diverse biological activities of triazole compounds , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, and thiols in solvents such as DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme interactions and receptor binding in biological systems.
Comparison with Similar Compounds
- 1-[(5-Bromo-2-hydroxyphenyl)methyl]triazole
- 1-[(5-Bromo-2-methoxyphenyl)methyl]imidazole
- 1-[(5-Bromo-2-methoxyphenyl)methyl]thiazole
Comparison: 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole is unique due to its specific substitution pattern and the presence of the triazole ring. Compared to imidazole and thiazole derivatives, triazoles generally exhibit higher stability and a broader range of biological activities.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-15-10-3-2-9(11)6-8(10)7-14-5-4-12-13-14/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWTRJUFWGYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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